![molecular formula C16H18N2O B5587517 N-benzyl-2-methyl-N-2-pyridinylpropanamide](/img/structure/B5587517.png)
N-benzyl-2-methyl-N-2-pyridinylpropanamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to N-benzyl-2-methyl-N-2-pyridinylpropanamide often involves reactions that introduce the benzyl and pyridinyl groups to a propanamide backbone. This could involve coupling reactions, such as the palladium-catalyzed cross-coupling reactions, or condensation reactions using appropriate benzyl and pyridinyl precursors with a suitable propanamide derivative. Research on related compounds, such as the synthesis of various N-linked pyrimidine-2-amines and their derivatives, showcases methodologies that might be applicable or adaptable for synthesizing N-benzyl-2-methyl-N-2-pyridinylpropanamide (Moustafa et al., 2017).
Molecular Structure Analysis
The molecular structure of N-benzyl-2-methyl-N-2-pyridinylpropanamide can be analyzed through spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's conformation, bonding, and functional groups. Studies on related compounds, like the structural characterization of various benzoylpyridine derivatives, offer a glimpse into how these analyses might unfold and what structural features could be expected (Kovala-Demertzi et al., 1999).
Chemical Reactions and Properties
N-benzyl-2-methyl-N-2-pyridinylpropanamide could undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, given its functional groups. The benzyl and pyridinyl groups might also enable coordination with metals, leading to complex formation. The synthesis and characterization of related compounds, such as benzamide and salicylamide derivatives with dopamine D-2 receptor antagonistic activity, illustrate the types of chemical properties and reactions that might be explored (Högberg et al., 1991).
Physical Properties Analysis
The physical properties of N-benzyl-2-methyl-N-2-pyridinylpropanamide, including its melting point, boiling point, solubility, and stability, can be predicted based on its molecular structure. These properties are crucial for determining the compound's applicability in different solvents and conditions. Research on similar compounds provides methodologies for assessing these physical properties (Fujimori et al., 2007).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the reactivity, acidity or basicity, and potential chemical transformations of N-benzyl-2-methyl-N-2-pyridinylpropanamide. Investigating its behavior in various chemical environments can reveal its potential applications in synthesis, catalysis, or as a ligand in coordination chemistry. Studies on the reactivity and synthesis of related compounds, such as the synthesis and crystal structure analysis of various benzamide derivatives, provide insights into the types of chemical properties that could be expected and explored (Adhami et al., 2014).
properties
IUPAC Name |
N-benzyl-2-methyl-N-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13(2)16(19)18(15-10-6-7-11-17-15)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHVHOTPALDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-methyl-N-(pyridin-2-yl)propanamide |
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